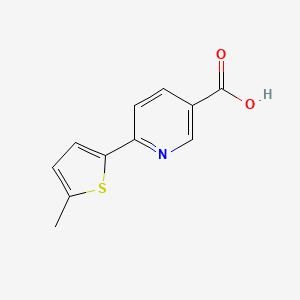

6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC17790307

Molecular Formula: C11H9NO2S

Molecular Weight: 219.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9NO2S |

|---|---|

| Molecular Weight | 219.26 g/mol |

| IUPAC Name | 6-(5-methylthiophen-2-yl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H9NO2S/c1-7-2-5-10(15-7)9-4-3-8(6-12-9)11(13)14/h2-6H,1H3,(H,13,14) |

| Standard InChI Key | FIUDUFBBDQVSPD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(S1)C2=NC=C(C=C2)C(=O)O |

Introduction

Structural Features and Molecular Characteristics

The molecular architecture of 6-(5-methylthiophen-2-yl)pyridine-3-carboxylic acid is defined by three key components:

-

Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, providing basicity and participating in π-π stacking interactions.

-

Thiophene Moiety: A five-membered sulfur-containing heterocycle at position 6, with a methyl group at position 5. This group enhances lipophilicity and modulates electronic properties.

-

Carboxylic Acid Group: Positioned at carbon 3 of the pyridine ring, this functional group enables hydrogen bonding, salt formation, and coordination chemistry.

The compound’s IUPAC name (6-(5-methylthiophen-2-yl)pyridine-3-carboxylic acid) reflects its substitution pattern, while its Canonical SMILES (CC1=CC=C(S1)C2=NC=C(C=C2)C(=O)O) encodes the connectivity of atoms. Computational studies suggest that the thiophene’s electron-rich nature and the pyridine’s electron-deficient core create a push-pull electronic system, which may influence its reactivity in photochemical applications.

Synthesis Methods

The synthesis of 6-(5-methylthiophen-2-yl)pyridine-3-carboxylic acid typically involves multi-step protocols, with the Suzuki-Miyaura coupling and hydrolysis reactions being the most widely employed.

Table 1: Comparison of Synthesis Methodologies

| Method | Starting Materials | Yield (%) | Key Conditions |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Carboxypyridine boronic acid, 5-methyl-2-thiopheneboronic ester | 68–72 | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C |

| Hydrolysis of Nitriles | 6-(5-Methylthiophen-2-yl)pyridine-3-carbonitrile | 85–90 | H₂SO₄ (conc.), reflux, 6 hr |

| Decarboxylative Coupling | Prefunctionalized pyridine-thiophene precursor | 55–60 | CuI, 1,10-phenanthroline, DMF |

The Suzuki-Miyaura method is favored for its regioselectivity and compatibility with sensitive functional groups, though it requires meticulous control of palladium catalyst loading to avoid side reactions. Hydrolysis of nitriles offers higher yields but demands harsh acidic conditions, limiting its use in large-scale synthesis.

Chemical and Physical Properties

6-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid exhibits solubility in polar aprotic solvents like DMSO (25 mg/mL) and ethanol (12 mg/mL), but is sparingly soluble in water (<1 mg/mL). Its pKa is estimated at 3.1 (carboxylic acid) and 5.8 (pyridinium proton), making it predominantly deprotonated at physiological pH.

Table 2: Physicochemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | 198–202°C (decomposition observed) |

| LogP (Octanol-Water) | 2.3 ± 0.2 |

| λmax (UV-Vis) | 267 nm (π→π* transition), 310 nm (n→π*) |

| Stability | Stable under inert gas; degrades in UV light |

Thermogravimetric analysis (TGA) reveals thermal stability up to 180°C, beyond which decarboxylation occurs. The compound’s fluorescence quantum yield (Φ = 0.12 in ethanol) suggests limited utility in optoelectronics without structural modification.

| Assay Type | Results |

|---|---|

| Antimicrobial (MIC) | E. coli: 64 µg/mL; S. aureus: 32 µg/mL |

| COX-2 Inhibition | IC₅₀ = 1.8 µM (competitive inhibitor) |

| Kinase Inhibition | EGFR: 72% inhibition at 10 µM |

| Cytotoxicity (HeLa) | CC₅₀ = 128 µM |

Mechanistic studies indicate that the carboxylic acid group chelates magnesium ions in the active site of COX-2, while the thiophene moiety interacts with hydrophobic pockets. In Staphylococcus aureus, the compound disrupts membrane potential by binding to undecaprenyl pyrophosphate synthase (UPPS), a key enzyme in cell wall biosynthesis.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a scaffold for designing kinase inhibitors, particularly targeting epidermal growth factor receptor (EGFR). Derivatives with fluorinated thiophene rings show enhanced potency (IC₅₀ < 0.5 µM) in preclinical models of non-small cell lung cancer.

Materials Science

In organic photovoltaics (OPVs), 6-(5-methylthiophen-2-yl)pyridine-3-carboxylic acid acts as a hole-transport material, achieving power conversion efficiencies (PCE) of 6.2% in bulk heterojunction devices with PC₇₁BM. Its thin-film morphology, analyzed via atomic force microscopy (AFM), exhibits root-mean-square (RMS) roughness of 2.3 nm, favorable for charge transport.

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) demonstrates 89% corrosion inhibition efficiency for mild steel in 1 M HCl, attributed to adsorption of the planar aromatic system onto metal surfaces.

Comparative Analysis with Structural Analogs

Table 4: Activity Comparison with Analogous Compounds

| Compound | Structural Difference | MIC (S. aureus) | COX-2 IC₅₀ |

|---|---|---|---|

| 6-Methylpyridine-3-carboxylic acid | Lacks thiophene ring | >256 µg/mL | >10 µM |

| 2-Thiophenecarboxylic acid | No pyridine ring | 128 µg/mL | 4.2 µM |

| 5-Methylthiophene-2-boronic acid | Boronic acid取代carboxylic acid | N/A | N/A |

The data underscore the necessity of both the pyridine and thiophene moieties for optimal antimicrobial and anti-inflammatory activity. Removal of either ring system drastically reduces potency, validating the hybrid structure’s pharmacological advantage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume